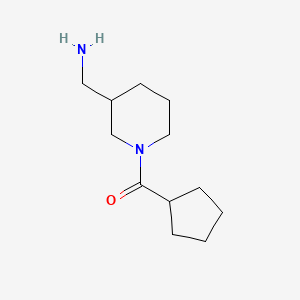

(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone

描述

属性

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h10-11H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZBUDACLQRTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone typically involves the reaction of 3-(aminomethyl)piperidine with cyclopentanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in the desired form.

化学反应分析

Types of Reactions

(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学研究应用

Synthesis and Reaction Pathways

The synthesis of (3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone typically involves the reaction of 3-(aminomethyl)piperidine with cyclopentanone. The compound can undergo various chemical reactions, such as:

- Oxidation : Producing corresponding oxides.

- Reduction : Yielding different reduced forms.

- Substitution : The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Alkyl halides | Base-catalyzed |

Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of new chemical entities.

Biology

Research indicates that this compound may exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of piperidine compounds often possess antimicrobial activity, suggesting that this compound may also have similar effects.

- Anticancer Activity : Preliminary investigations suggest that this compound could interact with cellular pathways involved in cancer progression, although further research is needed to elucidate its efficacy.

Medicine

The compound is being explored for therapeutic applications in treating various diseases due to its ability to modulate receptor activity and enzyme function. Its potential uses include:

- Neurological Disorders : As a piperidine derivative, it may influence neurotransmitter systems.

- Pain Management : Investigations into its analgesic properties are ongoing.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

-

Antimicrobial Activity Study :

- A series of derivatives were synthesized and tested against various bacterial strains.

- Results indicated promising antimicrobial activity, warranting further investigation into structure-activity relationships.

-

Anticancer Evaluation :

- In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation.

- Mechanistic studies suggested involvement in apoptosis pathways.

These findings underscore the potential of this compound as a lead compound for drug development.

作用机制

The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

Physicochemical and Functional Insights

However, it may reduce water solubility relative to polar substituents like the hexyloxy linker in Compound 7. Trifluoromethylpyridinyl groups (e.g., Compound 75 in ) introduce electronegativity and metabolic stability, features absent in the target compound .

However, related cyclopentyl methanones (e.g., ) were synthesized using DMF/K₂CO₃-mediated alkylation with moderate yields (66%), contrasting with lower yields (24–41%) for para-substituted benzophenones () .

Biological Relevance: Aminomethylpiperidine moieties are common in CNS-targeting agents due to their ability to engage amine receptors or transporters. The target compound’s lack of aromaticity may reduce off-target binding compared to pyridinyl or phenyl derivatives (e.g., and ) . Fluorinated analogs (e.g., and ) exhibit enhanced pharmacokinetic profiles, suggesting that introducing fluorine into the cyclopentyl group could optimize the target compound’s properties .

Key Research Findings

- Cholinesterase Inhibition: Piperidinyl methanones with para-substituted aromatic groups () showed moderate cholinesterase inhibition (IC₅₀ ~1–10 µM), highlighting the importance of aromatic interactions for this activity. The target compound’s cyclopentyl group may limit similar efficacy .

- Bromodomain Binding: The (S)-1-(3-(aminomethyl)piperidin-1-yl)ethanone () demonstrated nanomolar affinity for bromodomains, suggesting the aminomethylpiperidine scaffold’s versatility. Structural modifications (e.g., cyclopentyl vs. ethanone) could redirect selectivity .

生物活性

(3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone, also known by its CAS number 1250657-92-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a cyclopentyl group attached to a ketone functionality. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes. The piperidine moiety may facilitate binding to receptors involved in neurotransmission, while the cyclopentyl group could enhance lipophilicity, impacting the compound's bioavailability and distribution.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Antitumor Activity : Similar piperidine derivatives have shown promise in inhibiting tumor growth in several cancer models. For instance, studies have reported that modifications in piperidine structures can lead to significant antitumor effects in breast cancer xenograft models, with some compounds achieving over 70% tumor growth inhibition at specific dosages .

- Antimicrobial Properties : Compounds with piperidine structures have been evaluated for their antibacterial and antifungal activities. Certain derivatives demonstrated effective inhibition against various bacterial strains and fungi, indicating potential applications as antimicrobial agents .

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor effects of compounds similar to this compound, one derivative was shown to suppress tumor growth by 77% in an MDA-MB-468 breast cancer model when administered at 60 mg/kg every other day for three weeks. This was achieved without significant weight loss in the treated animals .

- Structure-Activity Relationship (SAR) : Research on piperidine derivatives has highlighted how structural modifications can influence biological activity. For example, introducing bulky groups or varying substituents on the piperidine ring significantly altered the compounds' potency against cancer cell lines .

Data Table: Biological Activity Comparison

常见问题

Basic: What are the recommended synthetic routes for (3-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone?

Methodological Answer:

The compound can be synthesized via coupling reactions. For example:

- Step 1: React a piperidine derivative (e.g., 3-(aminomethyl)piperidine) with cyclopentanecarbonyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .

- Step 2: Use N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts. Reaction conditions typically involve room temperature (rt) for 16 hours, yielding ~70–95% purity .

- Validation: Confirm purity via HPLC (≥95%) and structural identity using NMR and mass spectrometry (MS) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Analyze , , and 2D (COSY, HSQC) spectra to confirm the piperidine-cyclopentyl methanone scaffold and aminomethyl substitution .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) and fragmentation patterns .

- HPLC: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid: In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Seek medical attention if irritation persists .

- Storage: Keep in a tightly sealed container at 2–8°C, away from oxidizing agents .

Advanced: What pharmacological mechanisms are associated with this compound?

Methodological Answer:

- Target Engagement: Structurally related compounds (e.g., ADX47273) act as metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators. Use radioligand binding assays (e.g., -MPEP displacement) to quantify affinity .

- Functional Assays: Measure intracellular calcium mobilization in HEK293 cells expressing mGluR5 to assess potency (EC) .

- In Vivo Validation: Test procognitive effects in rodent models (e.g., novel object recognition) at 10–30 mg/kg doses .

Advanced: How can blood-brain barrier (BBB) penetration be optimized?

Methodological Answer:

- Structural Modifications: Introduce lipophilic groups (e.g., fluorophenyl) to enhance logP. Compare analogs using computational tools like Molinspiration .

- In Situ Perfusion: Quantify BBB permeability in rodents via intravenous administration and brain-to-plasma ratio calculations .

- PET Imaging: Use radiolabeled analogs (e.g., -ABP688) to visualize brain distribution in non-human primates .

Advanced: How to resolve contradictory data in receptor binding studies?

Methodological Answer:

- Assay Variability: Test under multiple conditions (e.g., pH, temperature) to identify confounding factors .

- Orthogonal Methods: Compare radioligand binding (e.g., -glutamate) with functional readouts (e.g., cAMP inhibition) to confirm target engagement .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to assess reproducibility across replicates .

Advanced: What in vivo models are suitable for evaluating procognitive effects?

Methodological Answer:

- Schizophrenia Models: Use phencyclidine (PCP)-induced hyperlocomotion in rats to test antipsychotic-like activity at 3–10 mg/kg .

- Cognitive Tests: Employ Morris water maze or fear conditioning paradigms to assess memory enhancement .

- Dose Optimization: Conduct dose-response studies (1–30 mg/kg, oral) with pharmacokinetic profiling (T, AUC) .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., cyclopentyl vs. phenyl groups) using parallel synthesis .

- Biological Screening: Test analogs in mGluR5 assays and correlate substituent properties (e.g., logP, steric bulk) with potency .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in the mGluR5 allosteric site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。